1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride
Overview
Description
“1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride” is a chemical compound with the formula C12H20ClNO . It’s a derivative of propylamine, where one of the hydrogen atoms is replaced by a 2-ethoxy-3-methylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves reactions like the Williamson Ether Synthesis, which is a reaction that uses deprotonated alcohol and an organohalide to form an ether . This reaction usually takes place as an SN2 reaction of a primary alkyl halide with an alkoxide ion .Molecular Structure Analysis
The molecular structure of “1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride” would be based on the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 26 bond(s). There are 8 non-H bond(s), 4 rotatable bond(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride” could be complex and varied, depending on the conditions and the reactants involved. For instance, it might undergo reactions typical of amines and ethers .Safety And Hazards
properties
IUPAC Name |
1-(2-ethoxy-3-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-11(13)10-8-6-7-9(3)12(10)14-5-2;/h6-8,11H,4-5,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIYYHMRTZTOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1OCC)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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